2-[(2-cyanophenyl)sulfanyl]-N-phenylbenzamide
Description
2-[(2-Cyanophenyl)sulfanyl]-N-phenylbenzamide is a benzamide derivative featuring a sulfanyl (thioether) bridge connecting a 2-cyanophenyl substituent to the benzamide core. The sulfanyl group enhances molecular flexibility and may contribute to improved binding affinity with biological targets compared to rigid analogs. The 2-cyanophenyl moiety introduces strong electron-withdrawing properties, which can influence electronic distribution, solubility, and metabolic stability.
Properties
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c21-14-15-8-4-6-12-18(15)24-19-13-7-5-11-17(19)20(23)22-16-9-2-1-3-10-16/h1-13H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDCYHWGZWHFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-phenylbenzamide typically involves the reaction of 2-cyanophenylthiol with N-phenylbenzenecarboxamide under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the thiol group attacks the carbonyl carbon of the benzenecarboxamide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2-cyanophenyl)sulfanyl]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The cyanophenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated or nitrated derivatives of the cyanophenyl ring.
Scientific Research Applications
2-[(2-cyanophenyl)sulfanyl]-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-phenylbenzamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the cyanophenyl ring can interact with aromatic residues in the active sites of enzymes, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between 2-[(2-cyanophenyl)sulfanyl]-N-phenylbenzamide and related compounds:
Physicochemical Properties
The target compound’s intermediate logP value suggests balanced solubility and membrane permeability, making it more drug-like than the highly lipophilic N-(2-sec-butylphenyl)benzenesulfonamide .
Biological Activity
2-[(2-cyanophenyl)sulfanyl]-N-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR). Additionally, we will include relevant data tables and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound features a sulfanyl group linked to a cyanophenyl moiety and a phenylbenzamide structure. This unique arrangement contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate these targets, leading to various biological effects.
Biological Activities
Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be comparable to established antibiotics, indicating its potential as an antimicrobial agent.
Anticancer Properties:
Research has indicated that this compound may exhibit anticancer activity. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting a possible role in cancer therapy. The precise mechanism by which it exerts these effects is still under investigation but may involve apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the substituents on the phenyl rings and the sulfanyl group can significantly influence its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased antimicrobial potency |
| Alteration of the sulfanyl group | Modulation of anticancer activity |
| Variation in phenyl substituents | Changes in selectivity against cancer cells |
Case Studies
-
Antimicrobial Screening:
In a study evaluating the antimicrobial efficacy of various benzamide derivatives, this compound exhibited an MIC value of 32 μg/mL against Staphylococcus aureus, demonstrating significant antibacterial activity compared to control compounds . -
Cytotoxicity Assay:
A cytotoxicity assay conducted on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, with an IC50 value of 15 μM against breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
